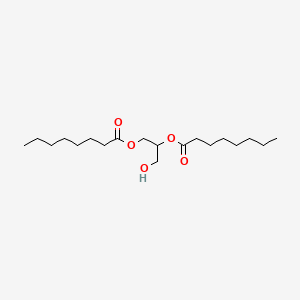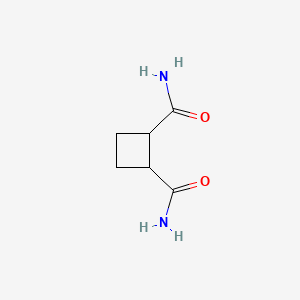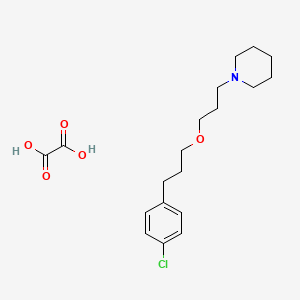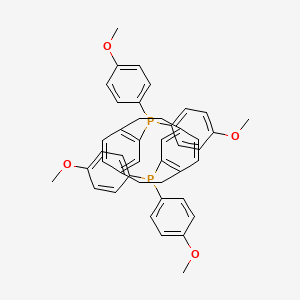
Dioctanoin
Übersicht
Beschreibung
Dioctanoin, also known as 1,3-Dioctanoin, is a type of diacylglycerol . It has the molecular formula C19H36O5 and a molecular weight of 344.4861 . Other names for this compound include 2-Hydroxypropane-1,3-diyl dioctanoate, Octanoic acid, 2-hydroxy-1,3-propanediyl ester, Octanoin, 1,3-di-, 1,3-Dicapryloylglycerol, 1,3-Dioctanoyl glycerol, and Glycerol 1,3-dicaprylate .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 . The structure of this compound can be represented as a 2D Mol file . Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 439.9±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 80.4±6.0 kJ/mol, and it has a flash point of 141.5±13.1 °C . The index of refraction is 1.460, and it has a molar refractivity of 95.1±0.3 cm3 . This compound has 5 H bond acceptors, 1 H bond donor, and 18 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Dioctanoin has been studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. It has been shown to modulate the activity of a variety of proteins, such as phospholipase C and protein kinase C, which are involved in signal transduction pathways. In addition, it has been demonstrated to have anti-inflammatory and anti-oxidant properties.
Wirkmechanismus
Mode of Action:
- PKC Activation : Dioctanoin acts as a cell-permeable activator of PKC. It mimics the effects of tumor-promoting phorbol esters, such as phorbol 12-myristate 13-acetate (PMA). These effects include mitogenesis (cell division) and epidermal growth factor binding and action in intact cells .
Action Environment:
Environmental factors play a crucial role:
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using dioctanoin in laboratory experiments is its availability. It is relatively easy to synthesize, and can be purchased from a variety of suppliers. In addition, it is also relatively stable, making it suitable for long-term storage. However, it is important to note that this compound can be toxic at high concentrations, so it is important to use it in the appropriate concentrations.
Zukünftige Richtungen
Given the potential therapeutic applications of dioctanoin, there are a number of potential future directions for research. These include further investigation into its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research into its biochemical and physiological effects may reveal new therapeutic targets. Additionally, further research into the synthesis of this compound may lead to more efficient methods for its production. Finally, further research into its potential interactions with other molecules may reveal novel therapeutic strategies.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,2-Dioctanoylglycerol interacts with protein kinase C (PKC), a family of protein kinases that play key roles in cellular processes such as proliferation, differentiation, and secretion . It exhibits lower affinity for PKC α than for other isozymes .
Cellular Effects
1,2-Dioctanoylglycerol has been found to be a strong chemoattractant for human polymorphonuclear leukocytes (PMN), 6C3HED (a mouse thymic lymphoma), and Jurkat (a human T-cell leukemia) . It stimulates the directed migration of leukocytes .
Molecular Mechanism
The molecular mechanism of 1,2-Dioctanoylglycerol involves its role as an activator of protein kinase C (PKC). It binds to PKC, leading to its activation . This activation of PKC can lead to various downstream effects, including changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 1,2-Dioctanoylglycerol is unstable in solution and should be reconstituted just prior to use .
Metabolic Pathways
1,2-Dioctanoylglycerol is part of the diglyceride class of lipids . It is produced by the acylation of any two hydroxy groups of glycerol by octanoic acid .
Subcellular Localization
It is known that 1,2-Dioctanoylglycerol can translocate to the plasma membrane under certain conditions .
Eigenschaften
IUPAC Name |
(3-hydroxy-2-octanoyloxypropyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBULZYTDGUSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910175 | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1069-87-0 | |
| Record name | Monoctanoin Component C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DICAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3424631.png)

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)




